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Compound of Interest

Compound Name: Regaloside E

Cat. No.: B15593504

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure,
spectroscopic properties, and isolation of Regaloside E, a phenylpropanoid glycoside of
interest to researchers in natural product chemistry, pharmacology, and drug development. This
document collates available scientific data to offer a detailed resource for professionals
engaged in the study of bioactive plant-derived compounds.

Chemical Structure and Identification

Regaloside E is a natural product that has been isolated from the bulbs of Lilium longiflorum.
Its chemical structure has been elucidated as (2S)-1-O-caffeoyl-2-O-f-D-glucopyranosyl-3-O-
acetylglycerol[1][2]. The structural complexity of Regaloside E, featuring a caffeoyl moiety, a
glycerol backbone, a glucose unit, and an acetyl group, contributes to its unique chemical
properties and potential biological activities.

Below is a summary of the key chemical identifiers for Regaloside E:
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Identifier Value Source

[(2S)-3-acetyloxy-2-
[(2S,3S,4R,5R,6S)-3,4,5-
trihydroxy-6-

IUPAC Name (hydroxymethyl)oxan-2-
ylloxypropyl] (E)-3-(3,4-
dihydroxyphenyl)prop-2-

enoate
Molecular Formula C20H26012 [3]
Molecular Weight 458.41 g/mol [3]
CAS Number 123134-21-4
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Spectroscopic Data for Structural Elucidation

The definitive structure of Regaloside E was determined through a combination of
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS). While a specific publication detailing the complete raw data for Regaloside
E could not be definitively located within the scope of this search, the structural confirmation in
recent literature[1][2] is based on the consistency of 1D and 2D NMR data with previously
established reports. For the benefit of researchers, this section outlines the expected
spectroscopic behavior and provides comparative data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the intricate structure of natural
products like Regaloside E. The expected *H-NMR spectrum would show characteristic signals
for the caffeoyl, glycerol, glucosyl, and acetyl moieties. 2D NMR experiments such as COSY
(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
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(Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between
these structural units.

Table 1: Predicted *H-NMR and 3C-NMR Chemical Shifts for the Core Moieties of Regaloside
E

Predicted *H Predicted **C
Moiety Atom Number Chemical Shift (5, Chemical Shift (5,
ppm) ppm)
Caffeoyl 2 ~7.05 (d) ~115.0
5 ~6.77 (d) ~116.0
6 ~6.96 (dd) ~122.0
7 (0) ~6.30 (d) ~114.5
8 (B) ~7.60 (d) ~146.0
9 (C=0) - ~168.0
Glycerol 1 (CHz) ~4.2-4.4 (m) ~64.0
2 (CH) ~3.8-4.0 (M) ~78.0
3 (CH2) ~4.1-4.3 (m) ~65.0
Glucose 1' (Anomeric) ~4.4 (d) ~104.0
2' ~3.2-3.5 (m) ~74.0
3 ~3.2-3.5 (m) ~77.0
4 ~3.2-3.5 (m) ~71.0
5' ~3.2-3.5 (m) ~775
6' (CH2) ~3.6-3.8 (M) ~62.0
Acetyl CHs ~2.1(s) ~21.0
C=0 - ~171.0

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b15593504?utm_src=pdf-body
https://www.benchchem.com/product/b15593504?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

Note: These are predicted values based on typical chemical shifts for similar structures and
may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. For Regaloside E (C20H26012), high-resolution mass spectrometry (HRMS)
would be expected to show a molecular ion peak corresponding to its exact mass.
Fragmentation patterns observed in MS/MS experiments would further corroborate the
structure by showing losses of the acetyl, glucose, and caffeoyl moieties.

Table 2: Expected Mass Spectrometry Data for Regaloside E

lon Formula Calculated m/z
[M+H]* C20H27012%* 459.1497
[M+Na]* C20H26012Na* 481.1316
[M-Acetyl]* C1sH23010* 400.1318
[M-Caffeoyl]* C11H1900" 295.1029

Experimental Protocols: Isolation and Purification

Regaloside E is isolated from the bulbs of Lilium longiflorum. The general procedure involves
extraction with a polar solvent followed by a series of chromatographic steps to purify the
compound. The following is a representative protocol based on methods described for the
isolation of phenylpropanoid glycosides from this plant source[1][2][4].

Plant Material and Extraction

o Plant Material: Fresh or lyophilized bulbs of Lilium longiflorum are used as the starting

material.

o Extraction: The plant material is typically ground into a powder and extracted with methanol
or a methanol/water mixture at room temperature. This process is often repeated multiple
times to ensure exhaustive extraction of the target compounds. The resulting extracts are
then combined and concentrated under reduced pressure.
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Chromatographic Purification

A multi-step chromatographic procedure is employed to isolate Regaloside E from the crude
extract.

« Initial Fractionation: The crude extract is often subjected to liquid-liquid partitioning between
water and a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate,
butanol) to separate compounds based on their polarity. Phenylpropanoid glycosides like
Regaloside E are typically enriched in the more polar fractions (e.g., ethyl acetate or
butanol).

e Column Chromatography: The enriched fraction is then subjected to column chromatography
on silica gel or a reversed-phase C18 stationary phase. A gradient elution system is used,
starting with a less polar solvent and gradually increasing the polarity to separate the
different components.

o Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing
Regaloside E are further purified by preparative HPLC on a C18 column. A mobile phase
consisting of a gradient of water (often with a small amount of acid like formic acid for better
peak shape) and acetonitrile or methanol is typically used.

o Centrifugal Partition Chromatography (CPC): An alternative or complementary technique to
preparative HPLC is CPC. This is a liquid-liquid chromatography technique that can be highly
effective for the separation of natural products[4]. A suitable biphasic solvent system is
selected to achieve separation.

Structural Relationships

The chemical structure of Regaloside E can be visualized as a composite of several key
building blocks. The following diagram illustrates the logical relationship of these components.
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Structural components of Regaloside E.

This guide serves as a foundational resource for researchers working with Regaloside E. The
provided information on its chemical structure, spectroscopic characteristics, and isolation
protocols is intended to facilitate further investigation into its biological properties and potential
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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regaloside-e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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